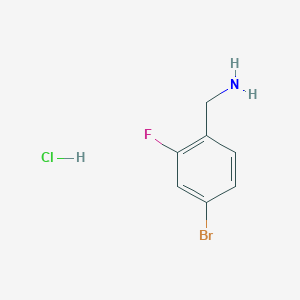

4-Bromo-2-Fluorobenzylamine Hydrochloride

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(4-bromo-2-fluorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN.ClH/c8-6-2-1-5(4-10)7(9)3-6;/h1-3H,4,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQOFJWBJNVJEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594141 | |

| Record name | 1-(4-Bromo-2-fluorophenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147181-08-6 | |

| Record name | Benzenemethanamine, 4-bromo-2-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147181-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromo-2-fluorophenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Key Building Block in Modern Medicinal Chemistry

An In-Depth Technical Guide to 4-Bromo-2-Fluorobenzylamine Hydrochloride (CAS 147181-08-6): Properties, Synthesis, and Applications

This compound, with CAS number 147181-08-6, is a halogenated aromatic amine that has emerged as a critical structural motif and versatile intermediate in the field of drug discovery. Its utility stems from the unique combination of a reactive primary amine handle and a phenyl ring substituted with both bromine and fluorine atoms. This strategic halogenation provides medicinal chemists with powerful tools to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions.[1][2][3] The presence of fluorine can influence pKa, conformation, and membrane permeability, while the bromine atom serves as a key vector for further chemical diversification through cross-coupling reactions.[2][3]

This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, a robust synthesis protocol, analytical validation workflows, and its applications. The content is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding of this valuable chemical entity.

Physicochemical & Spectroscopic Profile

The hydrochloride salt form of 4-Bromo-2-fluorobenzylamine enhances its stability and aqueous solubility, making it more amenable to handling and use in various reaction conditions compared to its free base form.

Key Properties

A summary of the compound's essential physical and chemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 147181-08-6 | [4][5] |

| Molecular Formula | C₇H₈BrClFN | [4][5][6] |

| Molecular Weight | 240.50 g/mol | [4][5][6] |

| Appearance | Off-white to white solid/crystalline powder | [2][7] |

| Melting Point | 250-257 °C | [2][4] |

| Solubility | Soluble | [4] |

| Parent Free Base | 4-Bromo-2-fluorobenzylamine (CAS: 112734-22-2) |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to verifying the identity and purity of this compound. The expected data are derived from its molecular structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the spectrum is expected to show distinct signals. The benzylic protons (-CH₂-) would appear as a singlet or a broad singlet adjacent to the ammonium group. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The ammonium protons (-NH₃⁺) will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show seven distinct carbon signals. The benzylic carbon will be in the aliphatic region, while the six aromatic carbons will appear in the downfield region, with their chemical shifts influenced by the attached halogens. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) will be observable, providing definitive structural information.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will display characteristic absorption bands. Key peaks include N-H stretching from the ammonium group (typically a broad band around 2800-3100 cm⁻¹), C-H stretching for aromatic and aliphatic groups, C=C stretching in the aromatic region (approx. 1400-1600 cm⁻¹), and C-F and C-Br stretching bands in the fingerprint region (below 1200 cm⁻¹).[6]

-

MS (Mass Spectrometry): Mass spectrometry is particularly informative due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[8] This results in a characteristic M+ and M+2 isotopic pattern for the molecular ion of the free base (m/z = 204.04), which is a definitive signature for a monobrominated compound.[9][10]

Synthesis and Purification Protocol

The most common and efficient synthesis of this compound involves a two-step process: the reduction of the corresponding nitrile to the primary amine (free base), followed by salt formation with hydrochloric acid.

Synthesis Pathway Overview

The workflow begins with the commercially available 4-Bromo-2-fluorobenzonitrile and proceeds to the final hydrochloride product.

Caption: Synthesis workflow for this compound.

Step-by-Step Experimental Protocol

This protocol details the synthesis from the nitrile precursor.[11][12]

Part A: Reduction of 4-Bromo-2-fluorobenzonitrile to 4-Bromo-2-fluorobenzylamine

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 4-Bromo-2-fluorobenzonitrile (1 equivalent) in anhydrous tetrahydrofuran (THF).[11][12]

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction with the borane reducing agent.

-

Addition of Reducing Agent: Slowly add a 1 M solution of borane tetrahydrofuran complex (BH₃·THF) in THF (3 equivalents) dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 5 °C.[12]

-

Causality: Borane complexes are powerful reducing agents for nitriles. The slow, cooled addition prevents runaway reactions and improves selectivity.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol (MeOH).[11][12] Vigorous hydrogen gas evolution will occur.

-

Workup: Concentrate the solution under reduced pressure to remove the bulk of the solvents. Partition the resulting residue between ethyl acetate (EtOAc) and a 1 M aqueous solution of sodium hydroxide (NaOH).[12]

-

Causality: The basic wash ensures the product is in its free base form, which is soluble in the organic layer, while borate salts remain in the aqueous phase.

-

-

Extraction & Drying: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 4-Bromo-2-fluorobenzylamine as an oil or solid.[12]

Part B: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude free base from Part A in a minimal amount of a suitable solvent, such as absolute ethanol or diethyl ether.

-

Acidification: While stirring, slowly add a solution of hydrogen chloride (e.g., 2 M HCl in diethyl ether or concentrated HCl in ethanol, 1.1 equivalents).

-

Precipitation: The hydrochloride salt will precipitate out of the solution, often immediately. Continue stirring for 30 minutes to ensure complete precipitation.

-

Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any non-salt impurities.

-

Drying: Dry the resulting white to off-white solid under vacuum to obtain the final this compound product.

Analytical Characterization Workflow

A self-validating protocol requires a rigorous analytical workflow to confirm the structure and purity of the final compound.

Caption: Post-synthesis analytical validation workflow.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the synthesized hydrochloride salt in 1 mL of a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to create a 1 mg/mL stock solution.

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the sample and integrate the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total peak area. A purity level of >97% is typically desired for use in further synthetic applications.[2]

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an active pharmaceutical ingredient itself but rather a high-value building block.[1][2] Its structure is strategically designed for creating diverse libraries of novel compounds for biological screening.

-

Scaffold for Lead Generation: The primary amine provides a nucleophilic site for reactions such as amidation, reductive amination, and sulfonylation, allowing for the rapid attachment of various side chains and pharmacophores.

-

Vector for Cross-Coupling: The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the introduction of aryl, heteroaryl, or alkyl groups at the 4-position of the phenyl ring, significantly expanding molecular diversity.[13]

-

Fluorine-Mediated Property Modulation: The ortho-fluorine atom exerts a strong electronic and steric influence. It can lower the pKa of the benzylamine, alter the conformation of the molecule, and block potential sites of metabolism (metabolic blocking), thereby improving the pharmacokinetic profile of a drug candidate.[3]

This building block is particularly relevant in the synthesis of inhibitors for various enzymes and receptors where precise orientation and electronic properties of the substituted phenyl ring are critical for potency and selectivity.

Safety, Handling, and Storage

As a chemical intermediate, proper handling of this compound is essential.

-

Hazards: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][14][15] It should be handled with appropriate personal protective equipment (PPE).

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.[14][15] Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[14][16]

-

Handling: Avoid generating dust.[14] In case of contact with eyes or skin, rinse immediately and thoroughly with water.[14][15]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[15][16] Keep it away from incompatible materials such as strong oxidizing agents.[16]

Conclusion

This compound is a strategically designed chemical building block of significant value to the pharmaceutical and life sciences industries. Its unique combination of reactive functional groups and halogen substituents provides a robust platform for the synthesis of novel and diverse molecular entities. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, enables researchers to effectively and safely leverage this compound in the pursuit of new therapeutic agents.

References

- ChemBK. (n.d.). This compound.

- CymitQuimica. (2023). This compound Safety Data Sheet.

- Fisher Scientific. (2025). SAFETY DATA SHEET - this compound.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromo-2-fluorobenzylamine.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromo-2-fluorobenzyl bromide.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Synquest Labs. (n.d.). This compound Safety Data Sheet.

- Nordmann. (2025). 4-Bromo-2-fluorobenzylamine.

- BLD Pharm. (n.d.). (4-Bromo-2-fluorophenyl)methanamine hydrochloride.

- United States Biological. (n.d.). 4-Bromo-2-fluorobenzonitrile.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis Pathways of 4-Bromo-2-fluorobenzonitrile.

- Strem. (n.d.). This compound, min. 97%.

- Sigma-Aldrich. (n.d.). 4-bromo-2-fluorobenzylamine AldrichCPR.

- ChemicalBook. (n.d.). 4-BROMO-2-FLUOROBENZYLAMINE Synthesis.

- TCI Chemicals. (n.d.). Building Blocks for Medicinal Chemistry.

- X-MOL. (n.d.). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?.

- ChemicalBook. (2025). 4-Bromo-2-fluorobenzonitrile.

- ChemicalBook. (n.d.). 4-Bromo-2-fluorobenzyl bromide synthesis.

- Fisher Scientific. (n.d.). 4-bromo-2-fluorobenzylamine, 98%.

- Google Patents. (2002). US6340773B1 - Preparation of halogenated primary amines.

- Sigma-Aldrich. (n.d.). 4-Bromo-2-fluorobenzonitrile.

- ChemicalBook. (2025). 4-BROMO-2-FLUOROBENZYLAMINE.

- The Royal Society of Chemistry. (n.d.). Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives.

- Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(16), 6375-6396.

- University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- Thermo Scientific Chemicals. (n.d.). 4-Bromobenzylamine hydrochloride, 98%.

- Leah4sci. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry.

- ChemComplete. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS.

- Santa Cruz Biotechnology. (n.d.). 2-Bromo-4-fluorobenzylamine hydrochloride.

Sources

- 1. 4-Bromo-2-fluorobenzylamine (144344-07-4) at Nordmann - nordmann.global [nordmann.global]

- 2. strem.com [strem.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C7H8BrClFN | CID 18468197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Chlorhydrate de 4-Bromobenzylamine, 98+ %, Thermo Scientific Chemicals 50 g | Buy Online [thermofisher.com]

- 8. lehigh.edu [lehigh.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. 4-BROMO-2-FLUOROBENZYLAMINE | 112734-22-2 [chemicalbook.com]

- 12. 4-BROMO-2-FLUOROBENZYLAMINE CAS#: 112734-22-2 [m.chemicalbook.com]

- 13. Page loading... [wap.guidechem.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Bromo-2-fluorobenzylamine Hydrochloride: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—allow for the fine-tuning of a molecule's metabolic stability, membrane permeability, pKa, and binding affinity to protein targets.[1] It is within this context that 4-Bromo-2-fluorobenzylamine Hydrochloride has emerged as a critical building block, particularly in the synthesis of targeted therapeutics such as kinase inhibitors.

This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its core properties, provide validated analytical and synthetic protocols, and discuss its application, offering a framework for its effective use in the laboratory.

Core Physicochemical and Spectroscopic Properties

This compound is a substituted benzylamine, valued for its trifunctional nature: a primary amine for nucleophilic reactions and salt formation, a bromine atom for cross-coupling reactions, and a fluorine atom to modulate electronic properties.

Molecular Identity and Physical Characteristics

A comprehensive summary of the key quantitative data for this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈BrClFN | [2][3] |

| Molecular Weight | 240.50 g/mol | [2][3] |

| CAS Number | 147181-08-6 | [2][3] |

| Appearance | Off-white to white solid | [4] |

| Melting Point | 250-257 °C | [4] |

| Solubility | Soluble in water | ChemBK |

Spectroscopic Characterization

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted, based on free base in CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic and benzylic protons. The hydrochloride salt, when analyzed in a solvent like DMSO-d₆, would likely show a broad singlet for the -NH₃⁺ protons at a significantly downfield shift (>8.5 ppm).

-

δ ~7.3-7.5 ppm (m, 3H): Aromatic protons (Ar-H). The fluorine and bromine substituents will create complex splitting patterns.

-

δ ~3.8-4.0 ppm (s, 2H): Benzylic protons (-CH₂-NH₂). In the hydrochloride salt, this signal may be shifted slightly downfield.

-

δ ~1.5-2.0 ppm (br s, 2H): Amine protons (-NH₂). This signal is often broad and its chemical shift is concentration-dependent. For the hydrochloride salt, this is replaced by the -NH₃⁺ signal.

-

-

¹³C NMR (Predicted, 101 MHz): The carbon spectrum will reflect the substitution pattern on the aromatic ring. The C-F and C-Br bonds will have the most significant impact on chemical shifts.

-

δ ~160 ppm (d, ¹JCF ≈ 245 Hz): Carbon directly attached to fluorine (C-F).

-

δ ~115-140 ppm: Aromatic carbons.

-

δ ~118 ppm (d, ²JCF ≈ 20 Hz): Carbon ortho to the fluorine.

-

δ ~120 ppm: Carbon bearing the bromine atom (C-Br).

-

δ ~40 ppm: Benzylic carbon (-CH₂-).

-

1.2.2. Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent tool for confirming the presence of key functional groups.[2]

-

Technique: Attenuated Total Reflectance (ATR) or KBr pellet.

-

Expected Characteristic Absorption Bands (cm⁻¹):

-

~2800-3100 cm⁻¹: Broad peaks characteristic of the ammonium (-NH₃⁺) stretching vibrations.

-

~1600 cm⁻¹ and ~1500 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1400-1450 cm⁻¹: CH₂ scissoring vibration.

-

~1200-1250 cm⁻¹: C-F stretching vibration.

-

~1000-1100 cm⁻¹: C-Br stretching vibration.

-

1.2.3. Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI), positive ion mode.

-

Expected m/z: The primary ion observed will be that of the free base (the protonated amine).

-

[M+H]⁺ ≈ 203.9/205.9: This corresponds to the molecular ion of the free amine, showing the characteristic isotopic pattern of a single bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

-

Fragmentation Pattern: The dominant fragmentation pathway in Electron Ionization (EI) for the free base involves the alpha-cleavage of the C-C bond adjacent to the nitrogen, leading to the loss of the amino group and formation of a stable benzylic cation.[5]

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved through the reduction of the corresponding nitrile, 4-bromo-2-fluorobenzonitrile, followed by salt formation. This approach is reliable and scalable.

Synthetic Workflow Diagram

Caption: Synthetic pathway from nitrile to the final hydrochloride salt.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system, where successful isolation of the intermediate free base is a prerequisite for the final salt formation.

Materials:

-

4-Bromo-2-fluorobenzonitrile

-

Borane tetrahydrofuran complex (1 M solution in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

1 M Sodium Hydroxide (NaOH)

-

Ethyl acetate

-

Hydrochloric acid (2 M solution in diethyl ether)

-

Anhydrous magnesium sulfate

-

Brine (saturated NaCl solution)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 4-bromo-2-fluorobenzonitrile (1.0 eq) in anhydrous THF (approx. 6 mL per mmol of nitrile).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reduction: Slowly add the borane THF complex (1 M solution, 3.0 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

-

Causality: The slow, cooled addition is critical to control the exothermic reaction and prevent side reactions. Borane is a powerful reducing agent selective for nitriles and carboxylic acids.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Quenching: Carefully and slowly quench the reaction by adding methanol dropwise at 0 °C until gas evolution ceases. This step destroys any excess borane complex.

-

Solvent Removal: Concentrate the solution under reduced pressure to remove the bulk of the THF and methanol.

-

Extraction and Wash: Partition the residue between ethyl acetate and 1 M NaOH. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Causality: The basic wash removes boron byproducts and ensures the product is in its free base form for efficient extraction into the organic solvent.

-

-

Isolation of Free Base: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield (4-bromo-2-fluorophenyl)methanamine, typically as an oil. At this stage, a sample can be taken for characterization (NMR, MS of the free base).

-

Salt Formation: Dissolve the crude free base in a minimal amount of ethyl acetate. While stirring, add a 2 M solution of HCl in diethyl ether dropwise until precipitation is complete.

-

Purification: Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Analytical Quality Control

Rigorous analytical testing is essential to ensure the purity and identity of the synthesized material. The following protocols for HPLC and GC-MS are based on established methods for similar halogenated benzylamines.[6][7][8]

HPLC-UV Method for Purity Assessment

This reverse-phase HPLC method is designed for the quantitative analysis of this compound.

| Parameter | Condition |

| Instrument | Standard HPLC system with UV Detector |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | 220 nm and 254 nm |

| Injection Vol. | 10 µL |

| Sample Prep. | Dissolve sample in 50:50 Water:Acetonitrile to a concentration of ~0.5 mg/mL |

-

System Suitability: The method should be validated for linearity, precision, and accuracy according to standard guidelines. The retention time and peak purity should be confirmed using a reference standard.

GC-MS Method for Identification and Impurity Profiling

GC-MS is a powerful tool for identifying the compound and any volatile impurities, especially those that may arise from the synthesis. The hydrochloride salt is not volatile; therefore, the sample must be analyzed as the free base.

Caption: Workflow for preparing and analyzing the compound by GC-MS.

| Parameter | Condition |

| Instrument | Standard GC-MS system |

| Column | HP-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium, constant flow ~1 mL/min |

| Inlet Temp. | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Oven Program | Start at 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Source Temp. | 230 °C |

| Ionization | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-450 m/z |

Applications in Drug Development

This compound is a versatile intermediate, primarily utilized for its ability to participate in a variety of chemical transformations to build complex molecular architectures.

-

Building Block for Heterocycles: The primary amine serves as a nucleophile to construct various nitrogen-containing heterocyclic systems, which are prevalent in many drug classes.[9]

-

Handle for Cross-Coupling: The bromine atom is a key functional group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.

-

Kinase Inhibitor Synthesis: This building block is particularly relevant in the synthesis of kinase inhibitors. Kinases are a critical class of enzymes whose dysregulation is a hallmark of cancer.[10] Many kinase inhibitors target the ATP-binding site, and scaffolds derived from this benzylamine are well-suited to form the necessary hydrogen bonds and hydrophobic interactions. For instance, international patent WO2013171694A1 discloses the use of this compound in the preparation of novel therapeutic agents.[9] While a specific marketed drug directly using this starting material is not prominently cited, its structural motifs are present in numerous investigational compounds, such as the p38 MAPK inhibitor ARRY-371797 (PF-07265803), which has been studied in patients with LMNA-related dilated cardiomyopathy.[11][12]

Safety, Handling, and Storage

As a laboratory chemical, proper handling and storage are crucial to ensure safety and maintain the integrity of the compound.

-

Hazard Identification: this compound is classified as an irritant. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[13]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Unused material should be treated as hazardous chemical waste.

References

- Singh, R. P., & Singh, R. K. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure & Dynamics, 41(16), 1-27.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Judge, D. P., et al. (2022). Long-Term Efficacy and Safety of ARRY-371797 (PF-07265803) in Patients With Lamin A/C-Related Dilated Cardiomyopathy. The American Journal of Cardiology, 183, 99-106.

- Royal Society of Chemistry. (n.d.). d3cy01635h1.pdf.

- Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(04), 471-476.

- Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.

- ResearchGate. (2023, April 3). Long-Term Effectiveness of ARRY-371797 in People With Dilated Cardiomyopathy and a Faulty LMNA Gene: A Plain Language Summary.

- PubChemLite. (n.d.). (4-bromo-2-fluorophenyl)(phenyl)methanamine hydrochloride.

- ClinicalTrials.gov. (2014, December 1). An Extension Study of ARRY-371797 in Patients With Genetic Dilated Cardiomyopathy Secondary to Lamin A/C Mutations.

- Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.

- MDPI. (n.d.). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Agilent. (2015). THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition.

- PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoro-biphenyl.

- ResearchGate. (n.d.). Process for synthesis of gefitinib.

- Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo.

- National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals.

- Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.

- PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile. National Center for Biotechnology Information.

- PubChem. (n.d.). 4-Fluorobenzyl bromide. National Center for Biotechnology Information.

- National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors.

Sources

- 1. rsc.org [rsc.org]

- 2. This compound | C7H8BrClFN | CID 18468197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. strem.com [strem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. osti.gov [osti.gov]

- 11. Long-Term Efficacy and Safety of ARRY-371797 (PF-07265803) in Patients With Lamin A/C-Related Dilated Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Long-term effectiveness of ARRY-371797 in people with dilated cardiomyopathy and a faulty LMNA gene: a plain language summary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-Bromobenzylamine hydrochloride(26177-44-6) 1H NMR [m.chemicalbook.com]

Spectroscopic Characterization of 4-Bromo-2-Fluorobenzylamine Hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectral data for 4-Bromo-2-Fluorobenzylamine Hydrochloride (CAS No. 147181-08-6), a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The interpretation of this data is crucial for confirming molecular structure, assessing purity, and understanding the chemical behavior of this compound.

Molecular Structure and Physicochemical Properties

This compound is a substituted benzylamine salt. The presence of bromine and fluorine atoms on the aromatic ring, combined with the protonated aminomethyl group, imparts specific spectroscopic features that are fundamental to its identification and characterization.

| Property | Value | Source |

| CAS Number | 147181-08-6 | [1][2] |

| Molecular Formula | C₇H₈BrClFN | [1] |

| Molecular Weight | 240.50 g/mol | [1] |

| Monoisotopic Mass | 238.95127 Da | [1] |

Below is a diagram illustrating the workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to neighboring protons. The protonation of the amine group to form the hydrochloride salt leads to a significant downfield shift of the benzylic (CH₂) and amine (NH₃⁺) protons due to the electron-withdrawing effect of the positive charge.

Table 1: ¹H NMR Spectral Data

| Assignment | Experimental ¹H NMR of Free Base (CDCl₃)[3] | Predicted ¹H NMR of Hydrochloride (DMSO-d₆)[4] | Interpretation |

| Aromatic CH | 7.42-7.27 (m, 1H), 7.25-7.16 (m, 2H) | ~7.75 (dd), ~7.60 (dd), ~7.45 (t) | The aromatic region shows three distinct signals due to the substitution pattern. The fluorine and bromine atoms, along with the benzylamine group, create a complex splitting pattern. |

| Benzyl CH₂ | 3.65 (t, J = 6.6 Hz, 2H) | ~4.10 (s) | The benzylic protons are adjacent to the electron-withdrawing aromatic ring and the aminium group, resulting in a downfield shift. In the hydrochloride, this shift is expected to be more pronounced. |

| Amine NH₂/NH₃⁺ | Not explicitly reported, typically a broad singlet | ~8.60 (broad s) | The amine protons of the free base are often broad and may exchange with trace water. In the hydrochloride salt, the ammonium protons are expected to be significantly deshielded and appear as a broad singlet further downfield.[5] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom. The presence of electronegative fluorine and bromine atoms, as well as the protonated amino group, significantly influences the chemical shifts of the aromatic and benzylic carbons.

Table 2: Predicted ¹³C NMR Spectral Data for Hydrochloride (DMSO-d₆)[4]

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Interpretation |

| C-F | ~160.0 | d, ¹JCF ≈ 250 Hz | The carbon directly attached to the fluorine atom exhibits a large one-bond coupling constant and is significantly deshielded. |

| C-Br | ~118.0 | d, ²JCF ≈ 25 Hz | The carbon bearing the bromine atom is influenced by the ortho-fluorine, resulting in a two-bond C-F coupling. |

| Aromatic CH | ~135.0, ~130.0, ~122.0 | d, ⁴JCF ≈ 3.5 Hz; d, ³JCF ≈ 5.0 Hz; d, ²JCF ≈ 15 Hz | The remaining aromatic protons show characteristic chemical shifts and coupling to the fluorine atom, which helps in their assignment. |

| Quaternary C | ~125.0 | s | The quaternary carbon to which the benzyl group is attached does not show a strong coupling to fluorine. |

| Benzyl CH₂ | ~40.0 | s | The benzylic carbon is shielded compared to the aromatic carbons. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorptions for the ammonium group, the aromatic ring, and the C-F and C-Br bonds.

Table 3: Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration | Interpretation |

| 3200-2800 | N-H stretch (broad) | Characteristic of the ammonium (-NH₃⁺) group in the hydrochloride salt. |

| 3100-3000 | Aromatic C-H stretch | Indicates the presence of the benzene ring. |

| 1600-1585, 1500-1400 | C=C stretch (in-ring) | These absorptions are typical for aromatic rings. |

| 1250-1000 | C-F stretch | A strong absorption indicating the presence of the carbon-fluorine bond. |

| 1100-1000 | C-N stretch | Corresponds to the stretching of the carbon-nitrogen bond. |

| 700-500 | C-Br stretch | The carbon-bromine bond vibration appears in the lower frequency region of the spectrum. |

Note: The availability of an FTIR spectrum has been noted on SpectraBase from a sample provided by Alfa Aesar, analyzed by Bio-Rad Laboratories.[1]

Experimental Protocol for IR Spectroscopy (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and label the significant absorption peaks and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For 4-Bromo-2-Fluorobenzylamine, the most notable feature in the mass spectrum is the isotopic pattern of bromine.

Key Features in the Mass Spectrum:

-

Molecular Ion Peak (M⁺): The free base, (4-bromo-2-fluorophenyl)methanamine, has a molecular weight of approximately 204.04 g/mol . Due to the presence of the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, in a roughly 1:1 ratio, the molecular ion will appear as a pair of peaks of nearly equal intensity, two mass units apart (m/z 204 and 206).

-

Fragmentation Pattern: The primary fragmentation pathway for benzylamines is typically cleavage of the C-C bond between the aromatic ring and the benzylic carbon. The expected major fragments would be the tropylium-like ion and the benzyl cation, which will also exhibit the characteristic bromine isotopic pattern.

Below is a diagram illustrating the expected mass spectrometry fragmentation.

Caption: Predicted mass spectrometry fragmentation of 4-Bromo-2-Fluorobenzylamine.

Experimental Protocol for Mass Spectrometry (ESI)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode. The spectrum will show the [M+H]⁺ ion for the free base.

-

Data Analysis: Analyze the resulting spectrum for the molecular ion peak, paying close attention to the isotopic pattern confirming the presence of bromine. Identify major fragment ions to corroborate the proposed structure.

Conclusion

The comprehensive analysis of NMR, IR, and MS spectral data provides a definitive structural confirmation of this compound. The ¹H and ¹³C NMR spectra elucidate the carbon-hydrogen framework and the substitution pattern on the aromatic ring. IR spectroscopy confirms the presence of key functional groups, particularly the ammonium group characteristic of the hydrochloride salt. Mass spectrometry verifies the molecular weight and the presence of bromine through its distinct isotopic signature. Together, these analytical techniques form a robust basis for the quality control and characterization of this important chemical intermediate.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

Solubility of 4-Bromo-2-Fluorobenzylamine Hydrochloride in different solvents

An In-Depth Technical Guide to the Solubility of 4-Bromo-2-Fluorobenzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound (CAS: 147181-08-6), a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively published, this document, written from the perspective of a Senior Application Scientist, elucidates the core physicochemical principles governing its solubility. It offers detailed, field-proven experimental protocols for researchers to generate reliable and reproducible solubility data. The focus is on empowering scientists with the foundational knowledge and practical methodologies required for critical applications in drug discovery and process development.

Introduction: The Critical Role of Solubility

In the realm of pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone physicochemical property. It dictates everything from reaction kinetics and purification strategies in chemical synthesis to bioavailability and formulation design in drug development. This compound, as a substituted benzylamine derivative, is frequently utilized in the synthesis of complex bioactive molecules. An in-depth understanding of its behavior in various solvent systems is not merely academic; it is a prerequisite for efficient process optimization, robust formulation, and ensuring consistent product performance.

This guide moves beyond a simple data sheet, offering instead a logical and scientific approach to solubility. We will explore the theoretical underpinnings of why this molecule behaves as it does and provide the practical tools to quantify its solubility with high fidelity.

Physicochemical Properties and Theoretical Solubility Profile

This compound is the salt of a relatively weak base (4-Bromo-2-fluorobenzylamine) and a strong acid (hydrochloric acid). This fundamental characteristic is the primary determinant of its solubility behavior.

-

Molecular Structure: C₇H₈BrClFN

-

Parent Free Base: 4-Bromo-2-fluorobenzylamine (CAS: 112734-22-2)[4]

-

Computed LogP: 1.9[4]

-

The Impact of Salt Formation

The conversion of the parent amine to its hydrochloride salt is a common strategy in pharmaceutical development to enhance aqueous solubility and improve stability.[5] The primary amine group is protonated, forming an ammonium salt. This introduces ionic character to the molecule, which generally leads to:

-

Enhanced Polarity: The ionic nature of the salt significantly increases its polarity compared to the free base.

-

Improved Aqueous Solubility: Following the principle of "like dissolves like," the polar salt form is predicted to have significantly higher solubility in polar solvents, particularly water and lower-aliphatic alcohols (methanol, ethanol), than its more hydrophobic free base.[5][6]

The Critical Influence of pH

For an amine hydrochloride, pH is arguably the most critical factor controlling aqueous solubility. The equilibrium between the protonated (salt) form and the deprotonated (free base) form is governed by the pKa of the conjugate acid (the protonated amine).

-

In Acidic Media (pH < pKa): The equilibrium favors the protonated, ionic form (R-NH₃⁺ Cl⁻). This form is more polar and thus more soluble in aqueous solutions.

-

In Basic Media (pH > pKa): The equilibrium shifts towards the deprotonated, neutral free base (R-NH₂). The free base is less polar and significantly less soluble in water, which can lead to its precipitation from the solution.[7]

Therefore, the solubility of this compound is expected to be highest at low pH and decrease as the pH rises above its pKa. A full pH-solubility profile is essential for any development work.

Solvent Polarity and Predicted Behavior

Based on general principles, a qualitative solubility prediction can be made:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Water, Methanol, Ethanol) | High to Moderate | Favorable ion-dipole interactions and hydrogen bonding can effectively solvate the ammonium salt. |

| Polar Aprotic (e.g., DMSO, Acetonitrile, Acetone) | Moderate to Low | Can solvate the molecule to some extent, but less effectively than protic solvents. Solubility may be limited. |

| Non-Polar (e.g., Toluene, Hexane, Diethyl Ether) | Very Low / Insoluble | These solvents cannot effectively solvate the ionic salt, leading to poor solubility. |

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the true equilibrium solubility of a compound is the isothermal shake-flask method .[8][9][10] This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound at a specific temperature. The following protocol is a robust, self-validating system compliant with principles outlined in pharmaceutical guidelines.[11][12]

Workflow for Thermodynamic Solubility Determination

Caption: Isothermal Shake-Flask Method Workflow.

Detailed Step-by-Step Protocol

Objective: To determine the thermodynamic solubility of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound (purity >97%)

-

Selected solvents (Analytical/HPLC grade)

-

Thermostatic shaker or orbital agitator

-

Calibrated analytical balance

-

Microcentrifuge

-

Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks, pipettes, and vials

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, pre-tested for low compound binding)

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an amount of this compound that is certain to be in excess of its solubility limit (e.g., 2-5 mg) and place it into a glass vial.

-

Using a calibrated pipette, add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.

-

Prepare at least three replicate vials for each solvent to ensure reproducibility.

-

Causality Note: Using an excess of solid material is crucial to ensure that the final solution is truly saturated and in equilibrium with the solid phase.

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance).

-

Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.

-

Trustworthiness Note: The time required to reach equilibrium should be confirmed by preliminary experiments (i.e., measuring concentration at 24h, 48h, and 72h to see when it plateaus). This validates that the measured solubility is the true thermodynamic value, not a kinetic artifact.[9]

-

-

Phase Separation:

-

Remove the vials from the shaker and let them stand for a short period to allow coarse particles to settle.

-

Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the remaining undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial.

-

Causality Note: This two-step separation process (centrifugation followed by filtration) is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility.[9]

-

-

Sample Analysis and Quantification:

-

Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

Prepare a set of calibration standards of known concentrations from a stock solution of the compound.

-

Analyze the standards and the diluted sample using a validated HPLC-UV method. The wavelength for detection should be set to the λ_max of the compound for optimal sensitivity.

-

Trustworthiness Note: A validated, linear, and specific HPLC method ensures that the concentration is measured accurately and without interference from impurities or degradants.

-

-

Data Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

-

Express the final solubility in appropriate units (e.g., mg/mL, µg/mL, or mM).

-

Report the result as the mean ± standard deviation of the replicate measurements.

-

pH-Solubility Profiling

To fully characterize an ionizable compound like this one, a pH-solubility profile is mandatory.[13]

Protocol for pH-Solubility Profile

This protocol follows the same shake-flask methodology described above, with the primary difference being the use of a series of aqueous buffers as the solvents.

-

Buffer Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4) according to USP standards.[11][12]

-

Execution: Perform the shake-flask experiment (Steps 1-5 in Section 3.2) in each buffer.

-

pH Verification: Crucially, the pH of the supernatant must be measured after the equilibration period to confirm the final pH of the saturated solution.[11]

-

Data Plotting: Plot the measured solubility (on a logarithmic scale) against the final measured pH. This visual representation is critical for identifying the pH at which solubility begins to drop, which is related to the compound's pKa.

Logical Flow for pH-Dependent Analysis

Caption: Workflow for generating a pH-solubility profile.

Data Presentation Template

Since published data is scarce, researchers should use a structured format to report their findings.

Table 1: Experimentally Determined Solubility of 4-Bromo-2-Fluorobenzylamine HCl at 25°C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mM) | Observations |

| Water | Polar Protic | [Experimental Value] | [Calculated Value] | |

| pH 1.2 HCl Buffer | Aqueous | [Experimental Value] | [Calculated Value] | |

| pH 4.5 Acetate Buffer | Aqueous | [Experimental Value] | [Calculated Value] | |

| pH 6.8 Phosphate Buffer | Aqueous | [Experimental Value] | [Calculated Value] | |

| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] | |

| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] | |

| Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] | |

| Acetone | Polar Aprotic | [Experimental Value] | [Calculated Value] | |

| Toluene | Non-Polar | [Experimental Value] | [Calculated Value] | |

| Hexane | Non-Polar | [Experimental Value] | [Calculated Value] |

Conclusion and Forward Outlook

For the researcher, scientist, or drug development professional, the true value lies not in a pre-existing number, but in the capacity to generate that number reliably. The detailed isothermal shake-flask protocol provided herein represents a field-proven, self-validating system for obtaining high-quality, thermodynamic solubility data. Adherence to this methodology will empower researchers to make informed decisions in process chemistry, pre-formulation studies, and the overall advancement of their development programs.

References

- Organic Web Chem, University of Alberta. (n.d.). Isolation (Recovery) of amines.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Davit, B., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central.

- Chen, C.-C. (2006). Modeling Pharmaceutical Salt Solubility in Mixed Solvents with Enrtl-Sac. AIChE Annual Meeting.

- Solubility of Things. (n.d.). N-Benzyl-N-methylprop-2-yn-1-amine hydrochloride.

- Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). (n.d.). Thermodynamic solubility.

- Molecular Pharmaceutics. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. ACS Publications.

- International Council for Harmonisation (ICH). (2019). M9 Biopharmaceutics Classification System-Based Biowaivers.

- ResearchGate. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium.

- European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers.

- Hansen Solubility. (n.d.). Hansen Solubility Parameters.

- ResearchGate. (2019). Prediction of Liquid–Liquid Phase Separation at the Dissolving Drug Salt Particle Surface.

- MIT News. (2023). A new model predicts how molecules will dissolve in different solvents.

- PubChem. (n.d.). This compound.

- ACS Omega. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Publications.

- PubChem. (n.d.). (4-Bromo-2-fluorophenyl)methanamine.

- Stenutz. (n.d.). Hansen solubility parameters.

- ResearchGate. (2007). HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition.

- Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science.

- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.

- ChemBK. (n.d.). This compound.

- PubChem. (n.d.). 4-Bromobenzylamine.

Sources

- 1. This compound | C7H8BrClFN | CID 18468197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. strem.com [strem.com]

- 3. chembk.com [chembk.com]

- 4. (4-Bromo-2-fluorophenyl)methanamine | C7H7BrFN | CID 3770848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. 258h Modeling Pharmaceutical Salt Solubility in Mixed Solvents with Enrtl-Sac [skoge.folk.ntnu.no]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 11. database.ich.org [database.ich.org]

- 12. ema.europa.eu [ema.europa.eu]

- 13. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

Purity specifications for 4-Bromo-2-Fluorobenzylamine Hydrochloride

An In-Depth Technical Guide to the Purity Specifications of 4-Bromo-2-Fluorobenzylamine Hydrochloride

Introduction

This compound is a key building block and intermediate in the synthesis of a variety of pharmaceutical compounds.[1] Its structural integrity and purity are paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the purity specifications for this compound, detailing the analytical methodologies required for its characterization and the rationale behind impurity control, in alignment with global regulatory standards such as the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6]

This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven insights into establishing a robust quality control strategy for this critical intermediate.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is the foundation of its quality control.

| Property | Value | Source |

| Chemical Name | This compound | [7][8] |

| CAS Number | 147181-08-6 | [7][9] |

| Molecular Formula | C₇H₈BrClFN | [7][9] |

| Molecular Weight | 240.50 g/mol | [9][10] |

| Appearance | Off-white to white solid/powder | [7] |

| Melting Point | 254-257 °C | [7] |

| Solubility | Soluble in polar solvents such as water and methanol. |

Regulatory Framework for Impurity Control

The control of impurities in drug substances is a critical aspect of pharmaceutical development, governed by stringent regulatory guidelines. The ICH Q3A(R2) guideline, "Impurities in New Drug Substances," provides a comprehensive framework for classifying, identifying, and qualifying impurities.[2][3]

Impurity Classification:

Impurities are broadly categorized into:

-

Organic Impurities: These can be process-related (starting materials, by-products, intermediates, reagents) or degradation products.[2][4][6]

-

Inorganic Impurities: These may arise from the manufacturing process and include reagents, ligands, catalysts, and heavy metals.[2][4][6]

-

Residual Solvents: These are organic or inorganic liquids used during the synthesis and purification process.[2][6]

Thresholds for Impurity Management:

The ICH Q3A guideline establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose (MDD) of the final drug product.[6] For a key intermediate like this compound, these thresholds are critical for downstream API manufacturing.

| Threshold | Limit (for MDD ≤ 2 g/day ) | Rationale |

| Reporting Threshold | 0.05% | The level at which an impurity must be reported in regulatory filings.[4] |

| Identification Threshold | 0.10% | The level above which the structure of an impurity must be determined.[6] |

| Qualification Threshold | 0.15% | The level at which an impurity's biological safety must be established.[6] |

Purity Specifications

Based on the ICH guidelines and typical requirements for pharmaceutical intermediates, the following purity specifications for this compound are recommended:

| Test | Specification | Method |

| Appearance | White to off-white crystalline powder | Visual Inspection |

| Identification | Conforms to the structure | FTIR, ¹H NMR |

| Assay (by Titration) | NLT 99.0% | Acid-Base Titration |

| Purity (by HPLC) | NLT 99.0% | HPLC |

| Water Content | NMT 0.5% | Karl Fischer Titration |

| Residue on Ignition | NMT 0.1% | USP <281> |

| Heavy Metals | NMT 10 ppm | USP <231> |

| Individual Impurity | NMT 0.10% | HPLC |

| Total Impurities | NMT 0.5% | HPLC |

| Residual Solvents | Meets ICH Q3C limits | GC-HS |

Analytical Methods for Purity Determination

A multi-faceted analytical approach is necessary to fully characterize the purity of this compound.

Identification

A. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Principle: FTIR provides a unique molecular fingerprint based on the vibrational frequencies of chemical bonds. It is a rapid and reliable method for confirming the identity of the compound.

-

Protocol:

-

Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Compare the resulting spectrum with a reference standard of this compound. The positions and relative intensities of the absorption bands should be concordant.

-

B. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: ¹H NMR provides detailed information about the structure of a molecule by analyzing the chemical environment of its hydrogen atoms. It is a powerful tool for structural confirmation and can also be used for quantitative analysis.

-

Protocol:

-

Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of at least 400 MHz.

-

The chemical shifts, splitting patterns, and integration values of the signals should be consistent with the structure of this compound.

-

Assay (by Titration)

-

Principle: As a hydrochloride salt of an amine, the assay can be determined by a simple acid-base titration. This method is robust, accurate, and provides a measure of the total base content.

-

Protocol:

-

Accurately weigh about 200 mg of the sample and dissolve it in 50 mL of a suitable solvent (e.g., a mixture of water and ethanol).

-

Titrate the solution with a standardized 0.1 N sodium hydroxide solution.

-

Determine the endpoint potentiometrically.

-

Calculate the percentage assay based on the volume of titrant consumed.

-

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC is the primary technique for separating and quantifying the main component and its organic impurities. A reversed-phase method is typically employed for polar compounds like benzylamine derivatives.

-

Protocol:

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

-

Gradient:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30.1-35 min: 5% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 220 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

-

Residual Solvents by Gas Chromatography-Headspace (GC-HS)

-

Principle: GC-HS is the standard method for the analysis of residual solvents as outlined in ICH Q3C. The headspace technique allows for the analysis of volatile solvents without injecting the non-volatile sample matrix onto the GC column.

-

Protocol:

-

Column: 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.53 mm, 3.0 µm

-

Carrier Gas: Helium

-

Oven Temperature Program:

-

Initial: 40 °C for 10 minutes

-

Ramp: 10 °C/min to 240 °C

-

Hold: 10 minutes at 240 °C

-

-

Injector Temperature: 250 °C

-

Detector (FID) Temperature: 260 °C

-

Headspace Parameters:

-

Oven Temperature: 80 °C

-

Loop Temperature: 90 °C

-

Transfer Line Temperature: 100 °C

-

Equilibration Time: 15 minutes

-

-

Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and dissolve in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Impurity Profiling

A thorough understanding of the potential impurities is crucial for developing a robust manufacturing process and ensuring the quality of this compound.

Potential Process-Related Impurities

Based on common synthetic routes, the following are potential process-related impurities:

-

Starting Materials:

-

4-Bromo-2-fluorotoluene

-

4-Bromo-2-fluorobenzonitrile[11]

-

4-Bromo-2-fluorobenzaldehyde

-

-

Intermediates:

-

4-Bromo-2-fluorobenzyl bromide

-

-

By-products:

-

Dimer impurity: Formed by the reaction of two molecules of the product or intermediates.

-

Over-alkylation products: If the amine is used in subsequent reactions.

-

Positional isomers: e.g., 2-Bromo-4-fluorobenzylamine, if the starting materials are not pure.

-

Degradation Products

Forced degradation studies should be performed to identify potential degradation products that could form under storage or stress conditions (e.g., heat, light, humidity, acid/base hydrolysis, oxidation).

Visualization of Workflows

Chemical Structure

Caption: Chemical Structure of this compound.

Analytical Workflow for Purity Certification

Caption: Analytical workflow for the purity certification of this compound.

Impurity Management Logic

Caption: Decision-making process for impurity management based on ICH Q3A thresholds.

Conclusion

The purity of this compound is a critical determinant of the quality and safety of the final pharmaceutical products in which it is used. A robust quality control strategy, grounded in the principles of the ICH guidelines, is essential. This involves the use of a combination of analytical techniques to confirm identity, determine potency, and profile impurities. By adhering to the specifications and methodologies outlined in this guide, researchers and manufacturers can ensure that this key intermediate meets the high standards required for pharmaceutical development.

References

- ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

- European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

- AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

- ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

- PubChem. This compound. [Link]

Sources

- 1. 4-Bromo-2-fluorobenzylamine (144344-07-4) at Nordmann - nordmann.global [nordmann.global]

- 2. database.ich.org [database.ich.org]

- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. strem.com [strem.com]

- 8. This compound | CAS: 147181-08-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 9. scbt.com [scbt.com]

- 10. This compound | C7H8BrClFN | CID 18468197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-BROMO-2-FLUOROBENZYLAMINE CAS#: 112734-22-2 [m.chemicalbook.com]

A Researcher's Guide to Sourcing 4-Bromo-2-Fluorobenzylamine Hydrochloride: From Supplier Qualification to In-House Verification

Introduction: The Role of 4-Bromo-2-Fluorobenzylamine Hydrochloride in Modern Drug Discovery

This compound (CAS No. 147181-08-6) is a key building block in medicinal chemistry and drug development.[1][2][3] Its unique structural combination of bromine and fluorine atoms on a benzylamine scaffold allows for versatile chemical modifications, making it a valuable starting material for the synthesis of complex pharmaceutical compounds.[2] The strategic incorporation of fluorine, in particular, can significantly influence properties such as metabolic stability, membrane permeability, and binding affinity of a final drug candidate.[4]

Given its foundational role, the quality and purity of this reagent are paramount. The presence of even minor impurities can lead to failed reactions, the generation of unwanted side products, and misleading biological data, ultimately wasting valuable research time and resources. This guide provides an in-depth framework for researchers to identify reliable suppliers of this compound and establish a robust internal validation process, ensuring the integrity and reproducibility of their scientific endeavors.

Critical Quality Attributes for Research-Grade Reagents

Before selecting a supplier, it is crucial to understand the key quality parameters that define a high-grade research chemical. The quality control process is essential for ensuring that reagents are safe, effective, and reliable for their intended purpose in life sciences.[5]

-

Purity and Identity: The compound's purity should be unambiguously confirmed, typically at a minimum of 97%.[6] The identity must be verified to ensure it is the correct molecule.

-

Analytical Documentation: A reputable supplier will provide a comprehensive Certificate of Analysis (CoA) for each specific lot. This document is the primary evidence of quality control.

-

Consistency: Batch-to-batch consistency is critical for the reproducibility of long-term research projects.

-

Traceability: Proper documentation and labeling are necessary to trace materials throughout the research process, a cornerstone of good laboratory practice.[7]

Key analytical techniques used to assess these attributes include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal organic impurities.

-

High-Performance Liquid Chromatography (HPLC): Quantifies the purity of the compound.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.[8]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the functional groups present in the molecule.[3][8]

Comparative Analysis of Key Suppliers

Several chemical suppliers offer this compound for research purposes. The table below provides a comparative overview based on publicly available data. Researchers should always verify the most current specifications directly with the supplier before purchasing.

| Supplier | Product Name/Grade | Purity Specification | CAS Number | Key Documentation Noted |

| Sigma-Aldrich (Merck) | This compound | Not specified; part of "AldrichCPR" collection for early discovery. Buyer assumes responsibility to confirm purity. | 147181-08-6 | Certificate of Analysis (CoA), Certificate of Origin (COO) available.[9] |

| Thermo Fisher Scientific (Alfa Aesar) | This compound | Purity data is lot-specific and found on the CoA. Spectral data (FTIR, Raman) is available via PubChem.[3] | 147181-08-6 | Certificate of Analysis, spectral data.[3] |

| Strem Chemicals | This compound | Minimum 97% | 147181-08-6 | Certificate of Analysis available.[6] |

| Santa Cruz Biotechnology | This compound | Lot-specific data available on the Certificate of Analysis.[1] | 147181-08-6 | Certificate of Analysis, Safety Data Sheet (SDS).[1] |

| Apollo Scientific | This compound | Not explicitly stated, but hazard and safety data sheets are available.[10] | 147181-08-6 | Safety Data Sheet (SDS).[10] |

Note: The "AldrichCPR" grade from Sigma-Aldrich is intended for early discovery, and the supplier explicitly states that they do not collect analytical data for this product, placing the onus of verification on the researcher. For later-stage development or quantitative studies, sourcing from suppliers who provide a guaranteed minimum purity and a comprehensive CoA is strongly advised.

Supplier and Reagent Qualification Workflow

A systematic approach to qualifying a new supplier or a new batch of a critical reagent is essential for ensuring experimental integrity. The following workflow is recommended.

Caption: Workflow for qualifying a new chemical supplier and reagent batch.

Protocol: In-House Quality Control Verification

Upon receiving a new batch of this compound, it is best practice to perform a quick, in-house verification, even if a CoA is provided.

Objective: To confirm the identity and approximate purity of the received material.

Methodology: Proton NMR (¹H NMR) Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

-

Instrument Setup: Acquire a standard ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

-

Data Analysis:

-

Confirm Key Peaks: The spectrum should show characteristic peaks for the aromatic protons and the methylene (-CH₂-) protons of the benzylamine structure. The integration of these peaks should correspond to the number of protons.

-

Check for Impurities: Look for unexpected peaks in the spectrum. The presence of significant unassigned peaks may indicate impurities from the synthesis or degradation.

-

Solvent Peak: Identify the residual solvent peak from your deuterated solvent.

-

-

Comparison: Compare the acquired spectrum with reference spectra from the literature or the supplier's CoA, if available. The chemical shifts and splitting patterns should match.

Handling and Storage Recommendations

Proper handling and storage are crucial to maintain the stability and integrity of the reagent.

-

Handling: Use in a well-ventilated area or fume hood.[10] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as the compound is classified as a skin and eye irritant.[10] Avoid creating dust.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place. Some suppliers recommend storage at -20°C for long-term stability, while others indicate ambient temperature is sufficient.[9][11] Always follow the specific storage instructions provided on the product data sheet.

Conclusion

The selection of a high-quality starting material like this compound is a critical first step in any research or development campaign. While cost is a factor, prioritizing suppliers who provide robust analytical data and demonstrate batch-to-batch consistency is an investment in experimental success and reproducibility. By implementing a systematic supplier evaluation and in-house verification workflow, researchers can mitigate risks associated with reagent quality and build a solid foundation for their scientific discoveries. The ultimate responsibility for reagent quality rests with the end-user, and a diligent, evidence-based approach is the hallmark of scientific integrity.[7][12]

References